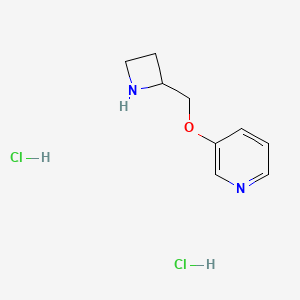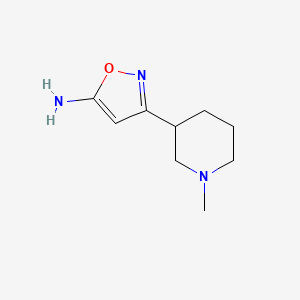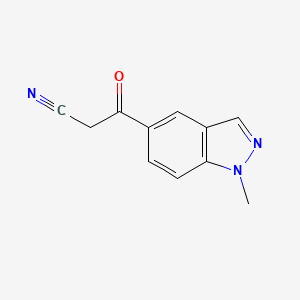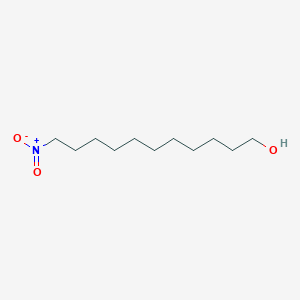
2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation. One common method involves the reaction of o-phenylenediamine with benzil in the presence of acetic acid, followed by oxidation with potassium permanganate . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid largely depends on its interaction with biological targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its broad spectrum of biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Similar in structure and also studied for their acetylcholinesterase inhibitory activity.
4-Hydroxy-2-quinolones: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Uniqueness
2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C15H10N2O3 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-oxo-3-phenyl-1H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-13(9-4-2-1-3-5-9)16-12-8-10(15(19)20)6-7-11(12)17-14/h1-8H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
OFYSBIJOZUVAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)


![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)




![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)



